Ketoconazole impurity 1
Description
Significance of Impurity Control in Pharmaceutical Science
The control of impurities in pharmaceuticals is a paramount concern, as the presence of unintended chemicals can significantly impact the quality, safety, and efficacy of a drug. gmpinsiders.comchemicea.com Even minute quantities of impurities can potentially exert unwanted pharmacological or toxicological effects, alter the drug's stability, or reduce its therapeutic effectiveness. contractpharma.comoceanicpharmachem.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the thorough control of impurities. veeprho.compharmaffiliates.com This emphasis on impurity profiling is not merely a regulatory hurdle; it is a fundamental ethical responsibility of the pharmaceutical industry to safeguard patient health. chemicea.compharmaffiliates.com
General Classification and Sources of Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unwanted chemicals that can be present in the active pharmaceutical ingredient (API) or the final drug product. gmpinsiders.comadventchembio.com They are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comcontractpharma.com
Organic Impurities: These are often related to the manufacturing process and can include starting materials, by-products of side reactions, intermediates, and degradation products. contractpharma.com They can also arise from the breakdown of the drug substance over time due to factors like exposure to light, heat, or moisture.
Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. gmpinsiders.com
Residual Solvents: These are volatile organic compounds used during the synthesis and purification of the API that are not completely removed during manufacturing. contractpharma.com
The sources of these impurities are varied and can be introduced at multiple stages, including from the raw materials used in synthesis, during the manufacturing process itself, or through degradation during storage. adventchembio.com
Below is an interactive table summarizing the classification and sources of pharmaceutical impurities.
| Impurity Classification | Description | Common Sources |
| Organic Impurities | Unwanted carbon-containing chemicals. | Starting materials, by-products, intermediates, degradation products, reagents. contractpharma.com |
| Inorganic Impurities | Non-carbon-based chemicals. | Reagents, catalysts, heavy metals, inorganic salts, filter aids. gmpinsiders.com |
| Residual Solvents | Volatile organic compounds remaining from the manufacturing process. | Solvents used in synthesis and purification. contractpharma.com |
Contextualization of Ketoconazole (B1673606) Impurities within Pharmaceutical Development
Ketoconazole is a synthetic antifungal agent with a broad spectrum of activity. wikipedia.orgnih.gov It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. wikipedia.org The synthesis of ketoconazole is a complex multi-step process, which inherently carries the potential for the formation of various process-related impurities. veeprho.com Furthermore, the ketoconazole molecule itself can degrade under certain conditions, leading to the formation of degradation impurities. veeprho.comnih.gov
The control of impurities in ketoconazole is crucial, as some impurities have been shown to be strong activators of the aryl hydrocarbon receptor (AhR) and inducers of CYP1A1, which could have implications for the drug's biological effects. Therefore, a thorough understanding and control of the impurity profile of ketoconazole are essential for ensuring its quality and safety. clearsynth.com
Research Focus on Ketoconazole Impurity 1: A Case Study in Advanced Impurity Profiling
This article focuses specifically on "this compound," a known impurity of ketoconazole. chemicalbook.comchemicalbook.com The study of a single, specific impurity like this compound serves as a valuable case study in the application of advanced analytical techniques for impurity profiling. The process of identifying, characterizing, and quantifying such an impurity highlights the rigorous scientific approach required in modern pharmaceutical development.
This compound has been identified and is available as a reference standard for analytical purposes. synzeal.comsimsonpharma.com Its chemical name is 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one. synzeal.com The characterization of such impurities often involves a combination of sophisticated analytical techniques.
The following table provides key identification details for this compound.
| Identifier | Value |
| Chemical Name | 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one synzeal.com |
| CAS Number | 581806-59-9 chemicalbook.comsynzeal.com |
| Molecular Formula | C12H14N2O2 chemicalbook.comsynzeal.com |
| Molecular Weight | 218.25 g/mol chemicalbook.com |
Advanced analytical methods are indispensable for the detection and quantification of impurities like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation and analysis of ketoconazole and its related substances. usp.orgscispace.com Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the structural elucidation of unknown impurities. oceanicpharmachem.comajrconline.orgresearchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are also conducted to identify potential degradation products. nih.govusp.org
The detailed investigation into a single impurity like this compound underscores the depth and precision required in pharmaceutical analysis to ensure the delivery of high-quality, safe, and effective medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3 |
InChI Key |
RESHZWJUNIQPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Structural Elucidation and Characterization of Ketoconazole Impurity 1
Chemical Identity and Nomenclature of Ketoconazole (B1673606) Impurity 1
Ketoconazole impurity 1 is a known process-related impurity of Ketoconazole. Its unique chemical identity is precisely defined by its CAS number, IUPAC name, and molecular formula, which are crucial for its unambiguous identification in research and quality control settings.
The impurity is chemically known as 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone . synzeal.comclearsynth.comclearsynth.com This systematic name accurately describes its molecular architecture, which consists of a 1-acetyl-3,4-dihydropyrazine ring system substituted with a 4-hydroxyphenyl group.
Key identification details are summarized in the table below:
| Identifier | Value | Source(s) |
| CAS Number | 581806-59-9 | synzeal.comclearsynth.com |
| IUPAC Name | 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone | synzeal.comclearsynth.comclearsynth.com |
| Molecular Formula | C₁₂H₁₄N₂O₂ | synzeal.com |
| Molecular Weight | 218.26 g/mol | synzeal.com |
| Synonyms | Ethanone, 1-[3,4-dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]-; 1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one; 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone; Pyrazine, 1-acetyl-1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)- |
Advanced Spectroscopic Methodologies for Structural Confirmation
The definitive structural confirmation of a chemical entity like this compound relies on the application of various sophisticated spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H NMR and ¹³C NMR would be employed.
¹H NMR (Proton NMR): This technique would reveal the number of different types of protons, their connectivity, and their spatial relationships. For instance, the aromatic protons on the hydroxyphenyl group would appear as distinct signals in the downfield region of the spectrum. The protons on the dihydropyrazine (B8608421) ring and the acetyl group would have characteristic chemical shifts and coupling patterns, allowing for their precise assignment.
¹³C NMR (Carbon-13 NMR): This analysis would identify all the unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group, the carbons of the aromatic ring, and the carbons of the dihydropyrazine ring would each resonate at a specific chemical shift, confirming the carbon skeleton of the impurity.
While specific spectral data is proprietary to manufacturers, a hypothetical ¹H NMR data table based on the known structure is presented below for illustrative purposes.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.1 | Singlet | 3H |
| Dihydropyrazine (CH₂) | ~3.4 - 3.8 | Multiplets | 4H |
| Dihydropyrazine (CH) | ~4.5 | Multiplet | 1H |
| Aromatic (CH) | ~6.8 - 7.2 | Multiplets | 4H |
| Phenolic (OH) | ~9.5 | Singlet (broad) | 1H |
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₁₂H₁₄N₂O₂. synzeal.com
Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals the masses of smaller, stable fragments. Analyzing these fragmentation patterns provides valuable information about the connectivity of the different structural components of the impurity, corroborating the structure elucidated by NMR.
| Analysis Type | Information Obtained | Expected Value for this compound |
| Exact Mass | Elemental Composition | Confirms C₁₂H₁₄N₂O₂ |
| Fragmentation | Structural Connectivity | Fragments corresponding to the acetyl, hydroxyphenyl, and dihydropyrazine moieties. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups.
The most prominent peaks would include:
A broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group.
A strong, sharp absorption band around 1650 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the amide group (acetyl).
Absorptions in the 3100-3000 cm⁻¹ range due to aromatic C-H stretching.
C-N stretching vibrations within the fingerprint region (below 1500 cm⁻¹). pg.edu.pl
Application of Hyphenated Techniques in Impurity Structural Elucidation
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures like API formulations containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Component Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical impurity profiling. ajrconline.org This technique first separates the components of a mixture using high-performance liquid chromatography (HPLC). As each component elutes from the HPLC column, it is introduced directly into the mass spectrometer for detection and identification.
In the context of Ketoconazole analysis, an LC-MS method would be developed to separate Ketoconazole from its impurities, including impurity 1. The retention time from the LC would provide one level of identification, while the mass spectrometer would provide the mass-to-charge ratio, confirming the identity of the eluting peak as this compound. This technique is crucial for both the identification and quantification of impurities in drug substances and products. ajrconline.org Studies have shown the successful use of similar hyphenated techniques, such as capillary zone electrophoresis-mass spectrometry (CZE-ESI-MS), for the identification and quantification of ketoconazole impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
While non-volatile impurities like many of Ketoconazole's degradation products or intermediates are not directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is indispensable for identifying and quantifying volatile species that may be present in the drug substance. These volatile organic impurities are typically residual solvents remaining from the synthesis and purification processes. honeywell.com Their presence must be controlled according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). ajrconline.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates volatile compounds based on their boiling points and interaction with a stationary phase. As each separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. ajrconline.org
For the analysis of residual solvents in a sample containing this compound, a technique called Headspace GC-MS (GC-HS) is often employed. honeywell.com This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC-MS system. This approach is highly effective because it concentrates the volatile analytes and prevents the non-volatile sample matrix, including the active pharmaceutical ingredient (API) and Impurity 1, from contaminating the system. honeywell.com
Common residual solvents that could be detected in Ketoconazole production lots are categorized by their toxicity risk. ajrconline.orgveeprho.com
Table 1: Common Residual Solvents in Pharmaceutical Manufacturing Analyzed by GC-MS This table is interactive. You can sort the data by clicking on the column headers.
| Class | Solvent Name | Potential Use/Origin |
|---|---|---|
| Class 1 | Benzene | Should be avoided; known carcinogen |
| Class 1 | Carbon Tetrachloride | Should be avoided; toxic and environmental hazard |
| Class 2 | Acetonitrile (B52724) | Reaction or purification solvent |
| Class 2 | Toluene | Reaction or purification solvent |
| Class 2 | Methanol (B129727) | Reaction or purification solvent |
| Class 3 | Acetone | Cleaning and purification solvent |
| Class 3 | Ethanol | Reaction or purification solvent |
LC-NMR Integration for Comprehensive Structural Data
The integration of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy, known as LC-NMR, is one of the most powerful and definitive techniques for the structural elucidation of unknown pharmaceutical impurities. ijcrt.org It combines the high-resolution separation capabilities of HPLC with the unparalleled structural information provided by NMR. ijsdr.org This is particularly valuable for differentiating closely related structures, such as isomers of the parent drug, which may have identical mass spectra. nih.gov
In a typical LC-NMR workflow, the sample containing Ketoconazole and its impurities is first separated on an HPLC system. The eluent from the column can be directed through the NMR spectrometer in several ways. nih.gov
On-flow LC-NMR: In this mode, the eluent continuously flows through the NMR probe. It is useful for quickly screening a sample and obtaining basic proton (¹H) NMR data on the major components. nih.gov However, due to the short residence time of the analyte in the detector coil, the sensitivity is often too low for detailed analysis of trace-level impurities. nih.gov
Stop-flow LC-NMR: To overcome the sensitivity limitations of the on-flow method, the stop-flow technique is commonly used for impurity characterization. nih.gov When the chromatographic peak corresponding to the impurity of interest, such as this compound, reaches the NMR flow cell, the chromatographic pump is stopped. This allows for extended signal acquisition time, from minutes to hours, enabling the collection of a wide array of one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.govnih.gov The ability to acquire these more complex datasets is crucial for piecing together the complete chemical structure of an unknown compound.
The combination of various NMR experiments provides comprehensive data for an unambiguous structural assignment. nih.govresearchgate.net
Table 2: NMR Experiments in Stop-Flow LC-NMR for Impurity Elucidation This table is interactive. You can sort the data by clicking on the column headers.
| Experiment Type | Information Obtained | Purpose in Structural Elucidation |
|---|---|---|
| 1D ¹H NMR | Number of protons, their chemical environment, and spin-spin coupling | Provides the initial proton framework of the molecule. |
| 1D ¹³C NMR | Number of unique carbons and their types (e.g., C, CH, CH₂, CH₃) | Reveals the carbon skeleton of the impurity. |
| 2D COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings | Identifies protons that are connected through two or three bonds, helping to map out molecular fragments. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons | Links the proton and carbon frameworks together. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-4 bond) correlations between protons and carbons | Connects the molecular fragments identified by COSY to build the complete structure. |
By integrating LC separation with the detailed multiparametric data from stop-flow NMR, a complete and unambiguous structure for this compound can be determined without the need for time-consuming and often difficult isolation of the impurity in its pure form. nih.govresearchgate.net
Origin and Formation Mechanisms of Ketoconazole Impurity 1
Investigation of Synthetic Route-Related Impurity Formation
The structure of Ketoconazole (B1673606) Impurity 1 strongly suggests its origin as a process-related impurity, formed during the synthesis of Ketoconazole, rather than as a degradant of the final molecule. The synthesis of Ketoconazole typically involves the coupling of two key intermediates: a dichlorophenyl-dioxolane moiety and an N-acetyl-4-hydroxyphenylpiperazine moiety. google.comnih.gov
Ketoconazole Impurity 1 features a dihydropyrazine (B8608421) ring, which is structurally distinct from the piperazine (B1678402) ring present in Ketoconazole itself. This suggests that the impurity may arise from a side reaction involving the piperazine-containing starting material or an impurity present within that raw material. Research into the synthesis of various Ketoconazole impurities for the creation of drug master files (DMF) has been conducted. koreascience.krresearchgate.net Notably, some studies have involved the specific synthesis of 1,4-dihydropyrazine (B12976148) structures, indicating that pathways to such molecules are relevant in the context of Ketoconazole synthesis. koreascience.kr The formation of Impurity 1 could, therefore, be a result of unintended cyclization or rearrangement reactions of the piperazine intermediate under specific synthetic conditions.
Degradation Pathways of Ketoconazole Leading to Impurity Formation
Forced degradation studies are essential to identify potential impurities that may form when a drug substance is exposed to various stress conditions over its shelf life. While these studies are crucial for understanding the stability of Ketoconazole, the primary degradation products identified in the scientific literature differ from the structure of this compound. The following sections detail the outcomes of these degradation studies.
Ketoconazole is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a major degradation product. nih.govnih.gov This degradant is consistently identified as Ketoconazole Impurity D (as per European Pharmacopoeia), which is the de-acetylated form of Ketoconazole (1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H- imidazol-1-ylmethyl) -1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine). jocpr.comusp.org
Studies show that upon heating in the presence of 1N HCl or 1N NaOH, a significant increase in an impurity with a relative retention time (RRT) of approximately 0.80 is observed, which corresponds to this hydrolysis product. nih.govresearchgate.net The formation of this compound has not been reported under these hydrolytic stress conditions.
| Condition | Duration/Temperature | Observed Degradation (%) | Major Degradant Formed | Reference |
|---|---|---|---|---|
| Acidic (0.1 N HCl) | 3 days | 13.6% | Ketoconazole EP Impurity D | usp.org |
| Acidic (1N HCl) | 8 min / 100°C | ~10.7% | Unknown Impurity at RRT 0.80 (Impurity D) | nih.govresearchgate.net |
| Basic (0.1 N NaOH) | 3 days | 5.4% | Ketoconazole EP Impurity D | usp.org |
| Basic (1N NaOH) | 30 min / 100°C | ~0.4% | Unknown Impurity at RRT 0.80 (Impurity D) | nih.govresearchgate.net |
Under oxidative stress, particularly from hydrogen peroxide, Ketoconazole primarily degrades into its N-oxide derivative. nih.govusp.orgusp.org This occurs at the tertiary nitrogen atom of the piperazine ring. The molecular weight of this impurity is 16 amu greater than that of Ketoconazole, confirming the addition of an oxygen atom. nih.gov
Forced degradation using azobisisobutyronitrile (AIBN), a free-radical initiator, also results in the formation of Ketoconazole N-oxide, alongside other impurities such as EP Impurity A and EP Impurity C. usp.org There is no evidence in the reviewed literature to suggest that this compound is a product of oxidative degradation of Ketoconazole.
| Condition | Duration/Temperature | Observed Degradation (%) | Major Degradant(s) Formed | Reference |
|---|---|---|---|---|
| Oxidative (3% H₂O₂) | 4 hours | 5.4% | Ketoconazole N-oxide | usp.org |
| Oxidative (30% H₂O₂) | 10 min / 100°C | Significant | Unknown Impurity at RRT 0.72 (N-oxide) | nih.govresearchgate.net |
| AIBN Oxidation (0.5 mg/mL) | 3 days / 40°C | 5.2% | Ketoconazole N-oxide, EP Impurity C, EP Impurity A | usp.org |
The stability of Ketoconazole under photolytic and thermal stress has been investigated, with varying results depending on the specific conditions and formulation. Some studies report that the drug substance is relatively stable under thermal (e.g., 105°C for 24 hours) and photolytic (UV at 254 nm for 24 hours) stress, with minimal degradation observed. nih.gov However, other studies on formulated products like shampoos and creams show significant degradation under both thermal and light exposure. scielo.brscielo.br The primary photodegradation pathway appears to be photodechlorination, where one of the chlorine atoms on the dichlorophenyl ring is removed. researchgate.net The formation of this compound has not been identified as a result of either thermal or photolytic degradation.
Oxidative Degradation Mechanisms (e.g., Peroxide, AIBN-induced oxidation)
Role of Process-Related Factors in Impurity Generation
Process-related factors during manufacturing play a pivotal role in the generation of impurities. For a synthetically-derived impurity like this compound, several factors could be influential:
Quality of Starting Materials: The purity of the N-acetyl-4-hydroxyphenylpiperazine intermediate is crucial. The presence of related structures or residual reactants from its own synthesis could lead to the formation of the dihydropyrazine ring of Impurity 1.
Reaction Conditions: Parameters such as temperature, reaction time, and the pH of the reaction medium can influence the rates of competing side reactions. google.com
Solvents and Reagents: The choice of solvents and reagents, including the acid medium used to catalyze the coupling reaction, can affect the impurity profile of the final product. google.com
Purification Processes: The effectiveness of crystallization and other purification steps in removing structurally similar impurities is critical to ensuring the purity of the final Ketoconazole API.
Controlling these process parameters is essential to minimize the formation of this compound and other related substances.
Computational Chemistry Approaches for Predicting Impurity Formation
Computational chemistry offers powerful tools for predicting the formation of potential impurities in drug substances. frontiersin.org Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the activation energies for the formation of both the desired product and potential side-products like Impurity 1. This can help identify the most likely conditions under which an impurity might form. frontiersin.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like reactivity and degradation susceptibility. frontiersin.org For Ketoconazole, computational studies have been applied to predict solubility parameters and in silico permeation, demonstrating the utility of these methods for understanding the physicochemical properties of the molecule. acs.orgacs.org While specific computational studies predicting the formation of this compound are not widely published, these in silico approaches could be applied to:
Evaluate the thermodynamic stability of Impurity 1 compared to Ketoconazole.
Model the reaction mechanism for the formation of the dihydropyrazine ring from piperazine-based precursors.
Predict the degradation pathways of Ketoconazole to confirm if any route could theoretically lead to Impurity 1, although current experimental data does not support this.
Synthetic Methodologies for Ketoconazole Impurity 1 As a Reference Standard
Design and Execution of Targeted Impurity Synthesis
The synthesis of a pharmaceutical impurity as a reference standard is a targeted process designed to produce the specific chemical entity in a pure form, separate from the API. Unlike impurities that form incidentally during drug manufacturing, a reference standard is created through a deliberate and controlled chemical route. The design of such a synthesis begins with the elucidation of the impurity's structure, which for Ketoconazole (B1673606) Impurity 1 is known.
Table 1: Chemical Identity of Ketoconazole Impurity 1
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone clearsynth.com |
| Alternate Name | 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one synzeal.com |
| CAS Number | 581806-59-9 clearsynth.comsynzeal.com |
| Molecular Formula | C12H14N2O2 synzeal.com |
| Molecular Weight | 218.26 g/mol |
The execution of the synthesis involves a planned series of chemical reactions. While specific routes for this compound are not widely published, the synthesis of other ketoconazole impurities, such as Impurity D, provides a model for the general approach. For instance, Impurity D can be synthesized by the hydrolysis of ketoconazole using a solution of caustic soda in methanol (B129727), heated under reflux for several hours. jocpr.comjocpr.com The progress of such reactions is typically monitored using techniques like Thin-Layer Chromatography (TLC). jocpr.com This targeted approach ensures that a sufficient quantity of the impurity is produced for its use in the development and validation of analytical methods. synzeal.com
Development of Novel Synthetic Routes for this compound
The development of novel synthetic routes is driven by the need for efficiency, cost-effectiveness, and control. For impurities containing specific chemical moieties, new synthetic methods for those core structures can be highly valuable. This compound features a 1,4-dihydropyrazine (B12976148) ring. Research into the synthesis of ketoconazole derivatives has led to the establishment of new synthetic methods for this particular heterocyclic system. koreascience.kr
Strategies for Isolation and Purification of Synthesized Impurity Standards
Once the synthesis is complete, the target impurity must be isolated from the reaction mixture and purified to a high degree, typically greater than 95%, to be suitable as a reference standard. A combination of extraction and chromatographic techniques is commonly employed.
Initial isolation can involve sample extraction using a solvent system, such as methanol and methylene (B1212753) chloride. scholars.directscholars.direct The organic layer containing the product is then typically separated and the solvent evaporated. scholars.directscholars.direct
Table 2: Common Isolation and Purification Techniques
| Technique | Description | Purpose |
|---|---|---|
| Recrystallization | The crude solid is dissolved in a hot solvent (e.g., methanol) and allowed to cool, causing the purified compound to crystallize out. jocpr.com | Removal of soluble impurities and isolation of the final solid product. |
| Semi-preparative HPLC | A high-performance liquid chromatography method scaled up to handle larger quantities of material, separating compounds based on their affinity for the stationary and mobile phases. scholars.directscholars.direct | High-resolution purification of the target impurity from by-products and starting materials. |
| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures. jocpr.com | Monitoring the completion of the reaction and the effectiveness of purification steps. |
For many ketoconazole degradation products, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purification. scholars.directscholars.direct This technique allows for the effective separation of the desired impurity from a complex mixture of by-products and unreacted starting materials. Following chromatographic purification, a final recrystallization step is often performed to yield the highly pure solid reference material. jocpr.com
Verification of Synthesized Impurity Purity and Identity for Reference Material Use
The final and most critical step is the comprehensive characterization of the synthesized impurity to confirm its identity and establish its purity. This verification is essential for its qualification as a reference standard for use in quality control (QC) applications and regulatory submissions like Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.com A suite of analytical techniques is used to provide a complete profile of the material.
The purity is typically determined using chromatographic methods like HPLC or Ultra-Performance Liquid Chromatography (UPLC), which can separate and quantify any remaining trace impurities. researchgate.net The identity of the compound is unequivocally confirmed through spectroscopic methods. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides the molecular weight and fragmentation patterns that are unique to the molecule's structure. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, allowing for a definitive structural elucidation. jocpr.comnih.gov
Table 3: Analytical Methods for Verification of this compound
| Analytical Method | Purpose | Findings/Data Generated |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. jocpr.com | Retention time (RT), peak purity, percentage area of the main peak. |
| Mass Spectrometry (MS/LC-MS) | Molecular weight determination and structural confirmation. nih.govresearchgate.net | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. jocpr.comnih.gov | Chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals. |
| Melting Point Analysis | Physical property characterization and purity indication. jocpr.com | A sharp melting point range indicates high purity. |
| Potentiometric Titration | Assay (quantitative analysis of purity). jocpr.com | Percentage purity of the synthesized compound. |
The combination of these analytical tests provides a comprehensive Certificate of Analysis for the reference standard, confirming its identity and purity and ensuring its suitability for its intended analytical purpose.
Analytical Method Development and Validation for Ketoconazole Impurity 1
Principles of Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure designed to detect a decrease in the amount of the API in a drug product over time. Crucially, it must also be able to separate, detect, and quantify any degradation products that may form under various environmental influences, thus demonstrating the stability of the formulation. The development of such a method is a cornerstone of pharmaceutical quality control, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, such as Q2(R2) and Q14. researchgate.netpharmacophorejournal.com
The fundamental principle of a SIAM is to prove specificity for the API in the presence of its impurities and potential degradants. This is achieved through forced degradation or stress testing. scielo.br In this process, the drug substance is subjected to a range of harsh conditions that are expected to accelerate its decomposition. For Ketoconazole (B1673606), these stress conditions typically include:
Acid Hydrolysis: Exposure to acidic solutions (e.g., 1M HCl). researchgate.net
Base Hydrolysis: Exposure to basic solutions (e.g., 1M NaOH). researchgate.net
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. researchgate.net
Thermal Stress: Exposure to high temperatures (e.g., 105°C). latamjpharm.org
Photolytic Stress: Exposure to ultraviolet (UV) or visible light. scielo.brlatamjpharm.org
The resulting stressed samples, containing a mixture of the intact drug and its degradation products, are then analyzed. The goal is to develop a chromatographic method that can resolve the main API peak from all impurity peaks, including that of Ketoconazole Impurity 1. A successful stability-indicating method ensures that any analytical signal is free from interference, providing an accurate measure of the drug's purity and stability profile. chemicea.com Studies on Ketoconazole have shown it is susceptible to degradation under acidic, basic, and oxidative conditions, making the development of a robust SIAM essential. usp.org
Advanced Chromatographic Separation Techniques for Ketoconazole Impurities
Chromatography, particularly liquid chromatography, is the predominant technique for the analysis of pharmaceutical impurities due to its high resolving power.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Ketoconazole and its related substances, including this compound. The development of a robust and reliable HPLC method requires the careful optimization of several key parameters to achieve the desired separation.
The mobile phase, a mixture of solvents that carries the sample through the column, is a critical factor in achieving separation in reversed-phase HPLC. For Ketoconazole, a weakly basic compound, the mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brfabad.org.tr
The pH of the aqueous buffer is one of the most important variables. It influences the ionization state of the analyte and its impurities, which in turn affects their retention time and peak shape. For Ketoconazole, methods have been developed using a range of pH values, from acidic (pH 3.5) to neutral (pH 7.0). fabad.org.trugm.ac.idnih.gov Adjusting the pH can significantly alter the selectivity between Ketoconazole and this compound. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer adjusted to a specific pH can be optimized to maximize the resolution between the parent drug and its impurities. fabad.org.tr The addition of modifiers like triethylamine (B128534) (TEA) can also be used to mask residual silanol (B1196071) groups on the stationary phase, reducing peak tailing for basic compounds like Ketoconazole. ugm.ac.id
Table 1: Examples of Mobile Phases Used in Ketoconazole HPLC Analysis
| Aqueous Phase (Buffer) | Organic Phase | Ratio (v/v) | pH | Reference |
|---|---|---|---|---|
| 0.02 M Sodium Dihydrogen Phosphate | Acetonitrile | 30:70 | 7.0 | fabad.org.tr |
| Water with 0.15% TEA | Acetonitrile | 50:50 | 3.5 | ugm.ac.id |
| 8 mM Sodium Dodecyl Sulfate | Methanol | 55:45 | 5.5 | scielo.br |
| Ammonium (B1175870) Acetate in Water | Monoisopropylamine in Methanol | 3:7 | 5.5 | latamjpharm.org |
The stationary phase, the solid material packed inside the column, is where the separation occurs. For the analysis of Ketoconazole and its impurities, reversed-phase columns are the standard choice. The most common stationary phases are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8), which are nonpolar. fabad.org.trnih.govunlp.edu.ar
A C18 column is often the first choice due to its strong hydrophobicity, which provides good retention for moderately nonpolar molecules like Ketoconazole. pharmacophorejournal.comgoogle.com The selection between C18 and C8 can influence selectivity; a C8 column is less retentive and may be advantageous if analysis time needs to be shortened or if impurities are very strongly retained on a C18 column. unlp.edu.ar The choice of stationary phase is critical for ensuring that Ketoconazole is adequately resolved from all related substances, including the closely eluting ones.
Elution refers to the process of passing the mobile phase through the column to wash out the sample components. This can be done in two ways: isocratic or gradient elution.
Isocratic Elution: The composition of the mobile phase remains constant throughout the analysis. biotage.com This method is simple, reproducible, and requires less complex equipment. mastelf.com It is well-suited for separating simple mixtures where all components have similar retention characteristics. Several isocratic HPLC methods have been successfully developed for Ketoconazole analysis. scielo.brlatamjpharm.org
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the stronger organic solvent. biotage.com This strategy is highly effective for analyzing complex samples containing compounds with a wide range of polarities, such as a mixture of an API and its various degradation products. google.comscholars.direct A gradient can resolve early-eluting peaks while also ensuring that late-eluting, more retained compounds (like some impurities) are eluted in a reasonable time with good peak shape. mastelf.com
The choice between an isocratic and gradient method depends on the complexity of the sample. For a stability study where numerous unknown degradation products might appear, a gradient method is often superior due to its higher peak capacity and resolving power. mastelf.com
Table 2: Comparison of Elution Strategies
| Characteristic | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase | Constant composition | Variable composition |
| Best For | Simple mixtures, routine QC | Complex mixtures, impurity profiling |
| Advantages | Simple, robust, short re-equilibration time | Higher resolution, improved peak shape, shorter run times for complex samples |
| Disadvantages | Poor resolution for complex samples, long run times for late-eluting peaks | More complex, potential for baseline drift, longer re-equilibration time |
Stationary Phase Selection (e.g., C18, specialized columns)
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC systems. This technology offers substantial improvements in three key areas: resolution, sensitivity, and speed of analysis. phmethods.net
For the analysis of Ketoconazole and its impurities, UPLC methods provide a powerful alternative to traditional HPLC. researchgate.net The smaller particle size leads to higher separation efficiency, allowing for better resolution of closely related compounds. Furthermore, the analysis time can be dramatically reduced, often from 20-30 minutes for an HPLC run to just a few minutes for a UPLC run, without sacrificing separation quality. thieme-connect.com
Several UPLC methods have been developed for Ketoconazole, often employing Acquity UPLC BEH C18 columns. researchgate.netresearchgate.netthieme-connect.com These methods demonstrate the ability to rapidly and effectively separate the main drug from its impurities and preservatives in a single run, making UPLC an ideal technique for high-throughput screening in quality control and stability studies. researchgate.net
Capillary Electrophoresis (CE) for Unique Selectivity
Capillary Electrophoresis (CE) is a powerful separation technique that offers a different selectivity compared to High-Performance Liquid Chromatography (HPLC). researchgate.net Its separation mechanism is based on the differential migration of charged species in an electric field within a narrow capillary. This method is particularly advantageous for separating compounds that are structurally very similar, such as isomers, which may be challenging to resolve using conventional chromatographic techniques. ajrconline.org
A pertinent example of CE's capability is the successful separation and quantification of the cis- and trans- isomers of ketoconazole. nih.govresearchgate.net Since these diastereomers have identical mass-to-charge ratios, they must be separated before mass spectrometric identification. nih.gov Researchers have utilized Capillary Zone Electrophoresis (CZE), a mode of CE, to achieve this separation. nih.gov In one study, a 0.4M ammonium formate (B1220265) separation buffer at pH 3.0 was effective in resolving trans-ketoconazole (B1253992) from the main cis-ketoconazole peak. nih.gov The unique selectivity of CE in this context demonstrates its potential for resolving this compound from the main ketoconazole peak and other closely related impurities, ensuring accurate quantification.
Spectroscopic Detection Modalities in Chromatographic Methods
Spectroscopic detectors coupled with chromatographic systems provide not only quantitative data but also qualitative information that is invaluable for impurity profiling.
Photodiode Array (PDA) detection is a widely used and powerful tool in the analysis of pharmaceutical impurities. lcms.cz A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). This capability is crucial for assessing the purity of chromatographic peaks. usp.orgusp.org
During method validation, particularly for stability-indicating methods, forced degradation studies are performed to generate potential degradation products. usp.org In the analysis of ketoconazole, PDA data has been used to demonstrate the spectral homogeneity of the main drug peak in the presence of its degradants. usp.org By comparing the spectra across the peak (at the upslope, apex, and downslope), analysts can determine if a peak is attributable to a single component. chromatographyonline.com A consistent spectrum across the peak indicates purity, whereas a mismatch suggests the presence of a co-eluting impurity. usp.orgchromatographyonline.com This peak purity analysis is a critical step to ensure that the method is specific and that the quantification of an impurity like this compound is not skewed by any underlying, unresolved compounds.
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV absorption for compounds that fluoresce. Ketoconazole possesses native fluorescence, a property that can be exploited for its detection. researchgate.netscielo.brnih.gov Studies have reported the use of fluorescence detection in HPLC methods for ketoconazole, with typical excitation wavelengths around 260-288 nm and emission wavelengths at approximately 375 nm. researchgate.netscielo.brnih.gov
For an impurity like this compound, if it retains the core fluorophore structure of the parent molecule, fluorescence detection could be a highly effective analytical strategy. The selectivity of this technique arises because not all compounds fluoresce, thereby reducing potential interference from excipients or other non-fluorescent impurities in the sample matrix. scielo.br This can lead to lower limits of detection and quantification, which is particularly important for controlling impurities at very low levels as required by regulatory guidelines.
Photodiode Array (PDA) Detection for Peak Purity and Spectral Analysis
Method Validation for Quantitative and Qualitative Impurity Analysis
Any analytical method intended for impurity quantification must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. europa.euoup.com This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and sensitivity.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. oup.com In the context of this compound, the method must demonstrate clear separation between the impurity peak, the ketoconazole API peak, and any other known impurities.
Forced degradation studies are a key component of establishing specificity. researchgate.netresearchgate.net By subjecting ketoconazole to stress conditions (e.g., acid, base, oxidation, heat, light), a range of degradation products is generated. researchgate.net A specific method must be able to resolve the analyte of interest from all these degradants. oup.comresearchgate.net The resolution between adjacent peaks is a measured parameter, with a value of ≥2.0 often being the target to ensure adequate separation. usp.org Furthermore, as discussed previously, PDA peak purity analysis is used to confirm that no co-elution is occurring, thus confirming the method's specificity. usp.org
These parameters are fundamental to validating a quantitative impurity method.
Linearity and Range : Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range typically covers from the limit of quantitation (LOQ) to 120% of the specification limit. Linearity is generally evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) value of ≥0.99 considered acceptable. researchgate.netekb.eg
Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. oup.comekb.eg
Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods and is often established at a signal-to-noise ratio of 10:1. oup.comekb.eg
The following tables present representative validation data from various studies on ketoconazole and its impurities, illustrating typical performance characteristics of validated HPLC methods.
Table 1: Representative Linearity Data for Ketoconazole Analysis This table shows examples of linear ranges and correlation coefficients from validated HPLC methods for ketoconazole, which are indicative of the performance expected for an impurity method.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| Ketoconazole | 10 - 60 | > 0.999 | researchgate.net |
| Ketoconazole | 5 - 200 | 0.9995 | ekb.eg |
Table 2: Representative LOD & LOQ Data for Ketoconazole Analysis This table provides examples of detection and quantitation limits achieved for ketoconazole, demonstrating the sensitivity of validated analytical methods.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| Ketoconazole | 1.94 | 5.88 | ijprajournal.com |
| Ketoconazole | 0.230 | 0.698 | ekb.eg |
| Ketoconazole | 1.37 | 4.07 | jparonline.com |
| Ketoconazole | 0.5 | 1.0 | pharmacophorejournal.com |
Precision (Repeatability and Intermediate Precision)
Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). The evaluation of precision is divided into at least two levels: repeatability and intermediate precision.
Repeatability assesses the precision over a short interval of time under the same operating conditions. This involves analyzing multiple preparations of the sample by the same analyst, on the same instrument, on the same day. For this compound, repeatability is demonstrated by preparing and analyzing a minimum of six samples at a specific concentration (e.g., 100% of the target concentration). The goal is to show that the method provides consistent results under ideal conditions. Research on analytical methods for ketoconazole and its impurities has shown superior precision, with %RSD values for impurities often required to be below a certain threshold, for instance, 2.0%. ufrgs.br In one study, the %RSD for impurities was found to be 1.6%. researchgate.netresearchgate.net
Intermediate Precision evaluates the variability of the method within the same laboratory but under different conditions that might be expected during routine use. europa.eu This includes variations such as different days, different analysts, or different equipment. zenodo.org To assess intermediate precision for this compound, the analysis is repeated on a different day by a second analyst. The results from the repeatability study and the intermediate precision study are then statistically compared to ensure that the method remains precise despite these minor variations. The acceptance criteria for intermediate precision are generally similar to those for repeatability, ensuring the method's reliability for long-term use in a quality control environment.
Table 1: Example of Precision Data for this compound
| Precision Level | Parameter | Sample 1 (% Area) | Sample 2 (% Area) | Sample 3 (% Area) | Sample 4 (% Area) | Sample 5 (% Area) | Sample 6 (% Area) | Mean | %RSD |
| Repeatability | Analyst 1 / Day 1 | 0.152 | 0.155 | 0.151 | 0.156 | 0.153 | 0.154 | 0.154 | 1.2% |
| Intermediate Precision | Analyst 2 / Day 2 | 0.150 | 0.154 | 0.149 | 0.155 | 0.152 | 0.156 | 0.153 | 1.8% |
Accuracy (Recovery Studies)
Accuracy demonstrates the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is typically determined through recovery studies. This involves "spiking" a blank sample matrix with a known quantity of the impurity standard at different concentration levels.
The procedure for this compound involves adding known amounts of the impurity standard to the drug product placebo at multiple levels, typically covering the expected range of the impurity. For instance, analyses are often performed at three concentration levels, such as 50%, 100%, and 150% of the specified limit for the impurity. For each level, a minimum of three replicate samples are prepared and analyzed.
The percentage recovery is then calculated by comparing the measured concentration to the known amount of impurity added. According to regulatory guidelines, the acceptance criteria for recovery for an impurity are usually within a range of 80.0% to 120.0%. However, specific studies on ketoconazole impurities have demonstrated excellent accuracy, with mean recovery values often falling between 99.9% and 106.0%. researchgate.netresearchgate.net This confirms that the analytical method can accurately quantify the amount of this compound present in the sample, free from interference from excipients or the active pharmaceutical ingredient.
Table 2: Example of Accuracy (Recovery) Data for this compound
| Spiking Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Level 1 (50%) | |||
| Replicate 1 | 0.50 | 0.51 | 102.0 |
| Replicate 2 | 0.50 | 0.49 | 98.0 |
| Replicate 3 | 0.50 | 0.52 | 104.0 |
| Mean Recovery | 101.3 | ||
| Level 2 (100%) | |||
| Replicate 1 | 1.00 | 1.01 | 101.0 |
| Replicate 2 | 1.00 | 1.03 | 103.0 |
| Replicate 3 | 1.00 | 0.99 | 99.0 |
| Mean Recovery | 101.0 | ||
| Level 3 (150%) | |||
| Replicate 1 | 1.50 | 1.55 | 103.3 |
| Replicate 2 | 1.50 | 1.52 | 101.3 |
| Replicate 3 | 1.50 | 1.56 | 104.0 |
| Mean Recovery | 102.9 |
Robustness Evaluation through Design of Experiments (DoE)
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. A modern and systematic approach to evaluating robustness is through a Design of Experiments (DoE) methodology. ceon.rs
For the analysis of this compound, a DoE approach allows for the simultaneous investigation of multiple factors, providing a more comprehensive understanding of the method's limitations than the traditional one-factor-at-a-time (OFAT) approach. ceon.rs Factors for a High-Performance Liquid Chromatography (HPLC) method that are typically investigated include:
Mobile phase pH (e.g., ± 0.2 units)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic solvent)
In a robustness study for ketoconazole impurities, a fractional factorial or Plackett-Burman design is often employed. usp.orgresearchgate.net This involves creating a set of experiments where these factors are varied simultaneously. The responses monitored are critical quality attributes of the chromatography, such as the resolution between this compound and adjacent peaks, peak tailing factor, and retention time. The results are then analyzed statistically to identify which factors, if any, have a significant effect on the responses. A method is considered robust if the monitored responses remain within the predefined acceptance criteria across all the experimental runs. This systematic approach has been successfully applied to develop robust analytical methods for ketoconazole and its impurities. researchgate.netresearchgate.net
Table 3: Example of a DoE Plan for Robustness Evaluation
| Experiment | Flow Rate (mL/min) | Column Temp. (°C) | Mobile Phase pH | Resolution (Imp. 1 / Keto) | Tailing Factor (Imp. 1) |
| 1 | 0.9 (-1) | 35 (-1) | 4.3 (-1) | 2.5 | 1.1 |
| 2 | 1.1 (+1) | 35 (-1) | 4.3 (-1) | 2.3 | 1.2 |
| 3 | 0.9 (-1) | 45 (+1) | 4.3 (-1) | 2.6 | 1.1 |
| 4 | 1.1 (+1) | 45 (+1) | 4.3 (-1) | 2.4 | 1.2 |
| 5 | 0.9 (-1) | 35 (-1) | 4.7 (+1) | 2.8 | 1.0 |
| 6 | 1.1 (+1) | 35 (-1) | 4.7 (+1) | 2.6 | 1.1 |
| 7 | 0.9 (-1) | 45 (+1) | 4.7 (+1) | 2.9 | 1.0 |
| 8 | 1.1 (+1) | 45 (+1) | 4.7 (+1) | 2.7 | 1.1 |
| Nominal | 1.0 | 40 | 4.5 | 2.7 | 1.1 |
(-1) represents the low level and (+1) represents the high level for each factor.
Green Analytical Chemistry Principles in Method Development for Ketoconazole Impurities
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into method development to minimize the environmental impact and improve analyst safety. The goal is to create methods that are more sustainable without compromising analytical performance.
For the analysis of ketoconazole and its impurities, several GAC strategies have been employed. A primary focus is on the reduction and replacement of hazardous solvents. For instance, traditional HPLC methods often use acetonitrile and methanol, which are toxic and derived from petrochemicals. Research has focused on replacing these with greener alternatives like ethanol, which is biodegradable and produced from renewable resources. scielo.br
Other GAC principles applied to ketoconazole analysis include:
Miniaturization: Using modern techniques like Ultra-Performance Liquid Chromatography (UPLC) reduces solvent consumption by operating at lower flow rates and using smaller columns. researchgate.net This also leads to a significant reduction in waste generation.
Energy Efficiency: UPLC and other modern systems often consume less energy than older HPLC instruments. bue.edu.eg
The "greenness" of an analytical method for ketoconazole can be quantitatively assessed using various tools such as the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the AGREE metric. researchgate.netresearchgate.netscielo.br These tools evaluate factors like the toxicity of reagents, energy consumption, and waste production to provide a holistic score of the method's environmental friendliness. The application of these principles leads to the development of analytical methods that are not only scientifically sound but also environmentally responsible. scielo.br
Quality by Design Qbd and Process Analytical Technology Pat in Impurity Control
Implementation of Analytical Quality by Design (AQbD) for Impurity Methods
Analytical Quality by Design (AQbD) applies the principles of QbD to the development of analytical methods, resulting in well-understood, robust, and fit-for-purpose methods for impurity analysis. americanpharmaceuticalreview.com This systematic approach is crucial for developing reliable methods to detect and quantify Ketoconazole (B1673606) impurity 1.
The first step in AQbD is to define the Analytical Target Profile (ATP), which prospectively outlines the performance requirements for the analytical method. americanpharmaceuticalreview.comchromatographyonline.comnih.gov The ATP for an impurity method, such as for Ketoconazole impurity 1, specifies the goals for accuracy, precision, and sensitivity needed to ensure the quality and safety of the final drug product. veeprho.comkeynotive.io It serves as a guide for method development and validation. keynotive.io
The ATP links the analytical method's performance to the critical quality attributes (CQAs) of the drug product, ensuring that the method is capable of reliably measuring the impurity at levels relevant to its control strategy. premier-research.com For instance, the ATP would define the required limit of quantitation (LOQ) to ensure that this compound can be accurately measured at or below its specified limit.
Table 1: Example Analytical Target Profile (ATP) for this compound Method
| Attribute | Target |
| Analyte | This compound |
| Matrix | Ketoconazole Drug Substance / Drug Product |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Purpose | Quantitative determination of impurity levels for release and stability testing |
| Accuracy | Recovery between 90.0% and 110.0% of the true value |
| Precision (%RSD) | ≤ 5.0% at the specification limit |
| Limit of Quantitation (LOQ) | ≤ 0.05% with respect to the active pharmaceutical ingredient (API) |
| Specificity | Baseline resolution from Ketoconazole and other known impurities |
| Linearity (r²) | ≥ 0.999 over the range of LOQ to 150% of the specification limit |
Following the definition of the ATP, a risk assessment is conducted to identify and mitigate risks associated with the analytical method. researchgate.net This process, guided by principles outlined in ICH Q9, helps in understanding the potential sources of variability in the method and their impact on the final result. infosys.comeuropa.eu For the analysis of this compound, a risk assessment would evaluate factors such as mobile phase composition, column temperature, and flow rate in an HPLC method. usp.org
Tools like Failure Mode and Effects Analysis (FMEA) can be used to prioritize risks based on their severity, probability of occurrence, and detectability. amazonaws.com This allows for a focused effort on controlling the most critical method parameters to ensure consistent and reliable performance. nih.gov
Based on the risk assessment, experimental studies, often using Design of Experiments (DoE), are performed to establish a Design Space (DS) or a Method Operable Design Region (MODR). researchgate.netseqens.com The MODR is a multidimensional space of method parameters that has been demonstrated to provide results that meet the predefined criteria in the ATP. americanpharmaceuticalreview.comseqens.com
For the HPLC method for this compound, the MODR would define the acceptable ranges for critical parameters like mobile phase pH and organic solvent concentration, within which the method is robust and reliable. usp.org Operating within this defined region ensures the method's performance without the need for revalidation for every adjustment. veeprho.com
Risk Assessment in Analytical Method Development for Impurities
Application of Process Analytical Technology (PAT) for In-Process Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com It enables real-time or near-real-time monitoring of processes, which is a significant shift from traditional offline testing. globalresearchonline.net
For this compound, PAT tools can be implemented to monitor its formation or removal during the manufacturing process. nih.gov Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy, integrated directly into the process stream, can provide continuous data on the concentration of the impurity. longdom.org This real-time information allows for immediate process adjustments to maintain impurity levels within the desired range, ensuring consistent product quality. nih.govamericanpharmaceuticalreview.com While challenging for complex impurity profiles, PAT can be invaluable for tracking key process deviations. americanpharmaceuticalreview.comresearchgate.net
Development of Comprehensive Impurity Control Strategies within a QbD Framework
A comprehensive impurity control strategy, developed within a QbD framework, integrates knowledge gained from risk assessments, process understanding, and analytical method development to ensure the consistent quality of the final product. acdlabs.comnih.gov This strategy for this compound would encompass controls on starting materials, specifications for intermediates, and in-process controls, all supported by robust analytical methods.
The control strategy is a planned set of controls, derived from an understanding of both the product and the process, that ensures process performance and product quality. nih.gov It includes the establishment of a design space, the use of PAT for real-time monitoring, and a lifecycle approach to analytical method management, ensuring that the methods remain fit for purpose. americanpharmaceuticalreview.com This holistic approach provides a high degree of assurance that the levels of this compound are consistently controlled throughout the product lifecycle.
Regulatory Science and Impurity Management Frameworks for Pharmaceutical Compounds
European Medicines Agency (EMA) and United States Food and Drug Administration (USFDA) Perspectives on Impurity Control
Both the European Medicines Agency (EMA) and the United States Food and Drug Administration (USFDA) have adopted the ICH Q3A and Q3B guidelines as the cornerstone of their regulatory requirements for impurities. europa.eufda.gov They provide further guidance and clarification on the implementation of these principles.
The EMA 's scientific guidelines help medicine developers prepare marketing authorisation applications. europa.eu The agency actively monitors impurity-related safety issues and updates its guidance accordingly. For instance, the recent focus on nitrosamine (B1359907) impurities led to the EMA issuing specific recommendations for their assessment and control, demonstrating a dynamic and risk-based approach to new challenges. europeanpharmaceuticalreview.com The EMA also has a reflection paper proposing a structured strategy for evaluating non-mutagenic impurities, encouraging a multifactorial approach that considers exposure level, bioavailability, and other factors. lgcstandards.com
The USFDA provides detailed guidance for industry on impurity control, not only for new drugs but also for generic drugs submitted via Abbreviated New Drug Applications (ANDAs). fda.govnih.gov For generic products, a key aspect of the FDA's perspective is the comparative analysis of the impurity profile of the generic drug against the Reference Listed Drug (RLD). regulations.gov An impurity in a generic product is generally considered qualified if its level is similar to or less than the level found in the RLD. fda.govregulations.gov The FDA also issues specific guidance on other impurity classes, such as elemental impurities, aligning with ICH Q3D. gmp-compliance.orggmp-compliance.org
Strategies for Impurity Qualification in Pharmaceutical Development
When an impurity's level in a new drug substance or product exceeds the ICH qualification threshold, its safety must be justified. ich.org Pharmaceutical developers can employ several strategies to qualify an impurity, avoiding the need for extensive and costly toxicological studies in many cases.
The primary goal of qualification is to establish the biological safety of the impurity at the proposed acceptance criterion. ich.org This involves a thorough evaluation of all available data.
Common Impurity Qualification Strategies
| Strategy | Description |
|---|---|
| Clinical Trial Material Comparison | Demonstrating that the impurity level is comparable to or lower than levels present in batches of the drug substance used in pivotal clinical and safety studies. ich.orgfda.gov |
| Literature and Existing Data | Justifying the impurity's safety based on published scientific literature or other existing toxicological data. fda.govregulations.gov |
| Metabolite Justification | Showing that the impurity is also a significant metabolite of the drug substance in animals or humans, as metabolites are generally considered qualified. ich.orgfda.gov |
| Comparative Analysis (for Generics) | For generic drugs, demonstrating that the impurity profile is comparable to that of the already approved innovator or Reference Listed Drug (RLD). fda.govregulations.gov |
| Toxicological Studies | Conducting specific toxicological studies (e.g., genotoxicity assays) on the impurity if other strategies are not sufficient to justify its safety. This is often the least preferred method. fda.gov |
The process begins with proactive steps to understand and control impurity formation early in development. registech.com This includes evaluating starting material purity, identifying impurity structures, and monitoring stability to detect degradation products. registech.com Techniques like stress testing are crucial for identifying potential degradation pathways. gmpinsiders.com
Global Regulatory Trends and Compliance for Impurity Profiling
The regulatory landscape for impurity profiling is continuously evolving, driven by advances in analytical technology and a deeper understanding of the potential risks impurities pose to patient safety.
A significant global trend is the mandatory requirement for comprehensive impurity profiling in all new drug applications. globalpharmatek.com Regulatory authorities like the FDA and EMA expect a thorough understanding of all potential and actual impurities. nih.govbiomedres.us This has led to a shift from simple detection to a holistic, risk-based control strategy throughout the product lifecycle. nih.gov
Key trends shaping compliance include:
Advanced Analytical Techniques: There is increasing reliance on highly sensitive and specific analytical methods to detect and characterize impurities, even at trace levels. biomedres.us Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (NMR) are now standard tools in impurity profiling. nih.gov
Focus on High-Potency and Genotoxic Impurities: There is heightened scrutiny of impurities in low-dose, high-potency drugs, as even a small percentage can correspond to a significant daily intake. nih.gov Furthermore, specific guidelines like ICH M7 provide a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, often requiring control at parts-per-million (ppm) levels. jpionline.orgraps.org
Lifecycle Management: Regulators expect that impurity control strategies are not just established during development but are maintained and updated throughout the commercial life of the product. Any changes in synthesis, scale, or suppliers must be evaluated for their potential impact on the impurity profile. nih.gov
Data Integrity and Management: With the complexity of impurity data, robust data management tools are essential for tracking and managing impurity profiles throughout the synthetic route and product shelf-life. registech.com
This evolving regulatory environment demands that pharmaceutical manufacturers adopt proactive and scientifically sound strategies for impurity identification, qualification, and control to ensure global compliance and safeguard public health. globalpharmatek.comijdra.com
Future Research Directions and Innovations in Ketoconazole Impurity Science
Challenges in the Identification and Control of Unknown Impurities in Complex Matrices
Despite the significant advancements in analytical science, the identification and control of unknown impurities remain a persistent challenge, particularly in complex matrices such as final drug products.
The primary challenge lies in the sheer complexity of the sample. A formulated drug product contains the active pharmaceutical ingredient (API), multiple excipients, and potentially, leachables from the container closure system. registech.com These components can interfere with the detection and characterization of trace-level impurities. lcms.cz An impurity that is easily detectable in the pure API may be masked by excipient peaks in the final formulation. registech.com
The process of identifying an unknown impurity is often labor-intensive. It typically involves isolation of the impurity, often through techniques like preparative HPLC, followed by structural elucidation using a combination of spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wisdomlib.orgajpaonline.comalentris.org Obtaining a sufficient quantity of the isolated impurity for comprehensive analysis can be difficult, especially for those present at very low levels. americanpharmaceuticalreview.com
Furthermore, even after an impurity has been identified, controlling it can be a complex task. This requires a thorough understanding of its formation pathway to implement effective process controls or purification steps. researchgate.net For impurities that form on storage (degradation products), extensive stability studies are required to understand their rate of formation and set appropriate specifications. registech.com
Q & A
Q. What ethical frameworks apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to the National Academy of Sciences guidelines for responsible research:
- Justify impurity testing in animals via a harm-benefit analysis.
- Minimize sample sizes using statistical power calculations.
- Report negative results (e.g., absence of toxicity) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
